REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[CH3:9][Si:10]([C:13]#[CH:14])([CH3:12])[CH3:11].Cl>C(N(CC)CC)C.[Cu]I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:9][Si:10]([CH3:12])([CH3:11])[C:13]#[C:14][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8]
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Name
|
|
Quantity
|
81.5 mL
|
Type
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reactant
|
Smiles
|
IC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
99 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
dichloride
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper (I) iodide
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0.427 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into hexane (3×200 ml)
|
Type
|
WASH
|
Details
|
The extracts were washed with 10% hydrochloric acid (200 ml) and water (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C#CC1=C(C=CC=C1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |